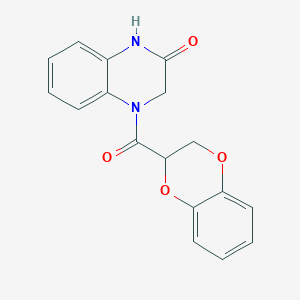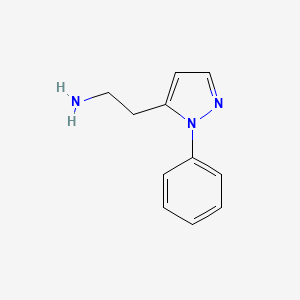
2-(1-phenyl-1H-pyrazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-phenyl-1H-pyrazol-5-yl)ethanamine is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound features a phenyl group attached to the pyrazole ring, which is further substituted with an ethanamine group
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence various biochemical pathways .
Result of Action
Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
Biochemical Analysis
Biochemical Properties
It has been suggested that it interacts with cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These interactions could potentially influence various biochemical reactions within the cell.
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is suggested that it may interact with enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-phenyl-1H-pyrazol-5-yl)ethanamine typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring is usually formed by the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often involving the reaction of the pyrazole with phenyl halides in the presence of a base.
Ethanamine Addition: The ethanamine group is introduced through a nucleophilic substitution reaction, where an ethanamine derivative reacts with the pyrazole-phenyl compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1-phenyl-1H-pyrazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically require bases such as sodium hydroxide (NaOH) or organic bases like triethylamine.
Major Products Formed:
Oxidation Products: Oxidation can yield pyrazole-5-carboxylic acids or their derivatives.
Reduction Products: Reduction can produce amines or amides.
Substitution Products: Substitution reactions can lead to various substituted pyrazoles, depending on the substituent introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research has investigated its use in drug development, particularly for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-(1-phenyl-1H-pyrazol-5-yl)ethanamine is similar to other pyrazole derivatives, such as 3-(1-phenyl-1H-pyrazol-5-yl)propanamine and 4-(1-phenyl-1H-pyrazol-5-yl)butanamine. These compounds share the pyrazole core structure but differ in the length of the alkyl chain attached to the nitrogen atom. The presence of the phenyl group contributes to their unique chemical and biological properties, making them distinct from other heterocyclic compounds.
Properties
IUPAC Name |
2-(2-phenylpyrazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-6-11-7-9-13-14(11)10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSAYNNFYFJKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2865894.png)
azanide](/img/structure/B2865895.png)
![3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2865896.png)
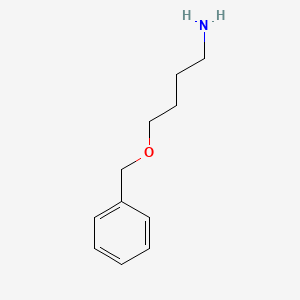
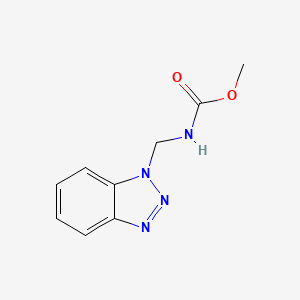
![5-[1-(dimethylamino)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2865906.png)
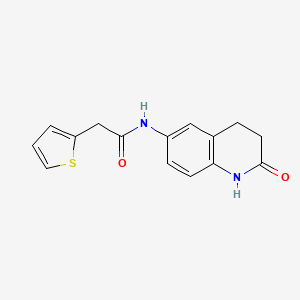

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2865911.png)
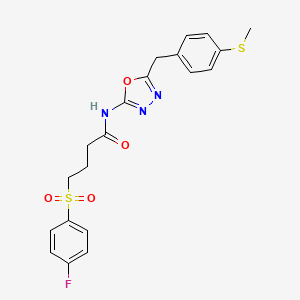
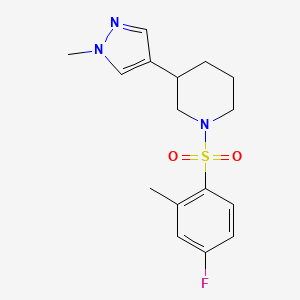
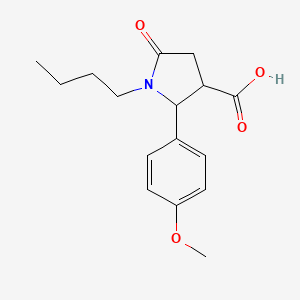
![5-(2-methoxyethyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2865916.png)
